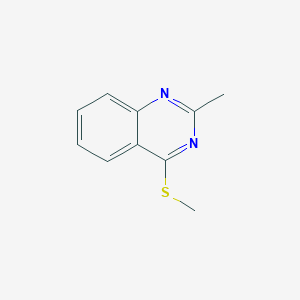

2-Methyl-4-(methylsulfanyl)quinazoline

Overview

Description

2-Methyl-4-(methylsulfanyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylsulfanyl)quinazoline typically involves the reaction of 2-methylquinazolin-4-one with methylthiol in the presence of a base such as sodium ethylate. The reaction is carried out in an ethanol solution under reflux conditions . The general procedure involves:

- Dissolving 2-methylquinazolin-4-one in ethanol.

- Adding sodium ethylate to the solution.

- Introducing methylthiol to the reaction mixture.

- Refluxing the mixture for several hours until the reaction is complete.

- Isolating the product by filtration and purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Amines or thiols, base (e.g., sodium hydroxide), ethanol or methanol as solvent.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Quinazolines, including 2-Methyl-4-(methylsulfanyl)quinazoline, have been extensively studied for their anticancer properties. The structural features of quinazolines allow them to interact with various biological targets, particularly tyrosine kinases involved in cancer progression.

- Mechanism of Action : Quinazolines can inhibit the activity of specific kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, modifications in the quinazoline structure have shown enhanced activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with reported IC50 values ranging from 1.58 to 3.27 µM .

- Case Studies : A study synthesized a series of quinazoline derivatives and evaluated their cytotoxic effects on human cancer cell lines. Notably, compounds derived from this compound exhibited significant inhibitory effects against K562 leukemia cells with an IC50 value of 0.5 µM .

Antimicrobial Properties

The antimicrobial activity of quinazolines is another crucial application area. Research has demonstrated that derivatives of this compound possess considerable antibacterial and antifungal properties.

- Antibacterial Activity : A recent study evaluated novel quinazoline derivatives against Gram-positive and Gram-negative bacteria. Some derivatives showed inhibition zones comparable to standard antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .

- Antifungal Activity : The compound has also been tested against fungal strains such as Candida albicans, yielding moderate activity with MIC values suggesting potential therapeutic uses in treating fungal infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects.

- Mechanistic Insights : Quinazoline derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them promising candidates for treating conditions characterized by chronic inflammation .

Anticonvulsant Activity

The anticonvulsant potential of quinazolines has also been explored, with some derivatives demonstrating effectiveness in reducing seizure activity.

- Research Findings : A study involving the synthesis of novel quinazoline derivatives reported significant anticonvulsant activity when tested in electroshock-induced seizure models . This suggests that modifications to the quinazoline structure can enhance its neuroprotective properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

| Structural Modification | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Methyl substitution at C-2 | Anticancer | 1.58 - 3.27 |

| Halogen substitution | Antimicrobial | Varies by derivative |

| Dithiocarbamate moiety | Antitumor | 0.5 |

This table summarizes key findings related to structural modifications that enhance the biological activities of quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The presence of the methylsulfanyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-4-(ethylsulfanyl)quinazoline: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

2-Methyl-4-(methylsulfanyl)quinoline: Similar structure but with a quinoline core instead of a quinazoline core.

4-(Methylsulfanyl)quinazoline: Lacks the methyl group at the 2-position.

Uniqueness

2-Methyl-4-(methylsulfanyl)quinazoline is unique due to the specific positioning of the methyl and methylsulfanyl groups on the quinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name |

2-methyl-4-methylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-11-9-6-4-3-5-8(9)10(12-7)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVUFHKVQZEEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.